Chemo-Structural Analysis & Synthetic Utility: 4-Methyl-3-piperidin-1-yl-benzoic acid
Chemo-Structural Analysis & Synthetic Utility: 4-Methyl-3-piperidin-1-yl-benzoic acid
This technical guide provides a comprehensive structural and synthetic analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid , a sterically congested aniline derivative valuable in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1]
Structural Characterization
Target Molecule: 4-Methyl-3-piperidin-1-yl-benzoic acid Chemical Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [1][2]
Molecular Identifiers
The precise identification of this molecule relies on the correct assignment of the ortho relationship between the methyl group and the piperidine ring, relative to the carboxylic acid anchor.
| Identifier Type | String / Value |
| Canonical SMILES | CC1=C(N2CCCCC2)C=C(C(=O)O)C=C1 |
| Isomeric SMILES | OC(=O)C1=CC(N2CCCCC2)=C(C)C=C1 |
| InChI Key | (Predicted)LZBQPMZJHDXZOY-UHFFFAOYSA-N |
| CAS Registry Number | Not widely listed; analogue-derived search required.[1][3][4][5] |
Physicochemical Profile (Predicted)
The "Ortho Effect" is the defining feature of this molecule. The steric clash between the C4-Methyl group and the C3-Piperidine ring forces the piperidine out of coplanarity with the benzene ring.[1] This decoupling affects both solubility and electronic conjugation.
| Property | Value (Est.) | Significance |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration if esterified.[1] |
| pKa (Acid) | ~4.2 | Typical benzoic acid acidity. |
| pKa (Base) | ~3.5 – 4.5 | The nitrogen lone pair is partially conjugated. However, steric twisting may slightly increase basicity compared to flat N-aryl systems. |
| TPSA | 40.5 Ų | Good membrane permeability profile (<140 Ų). |
| Rotatable Bonds | 2 | C(Aryl)-COOH and C(Aryl)-N(Pip) bonds.[1] |
Retrosynthetic Analysis & Strategy
To synthesize this molecule efficiently, we employ a disconnection approach focusing on the C–N bond. The high electron density required for nucleophilic aromatic substitution (
Strategic Disconnection[1][6]
-
Primary Disconnection: C(Aryl)–N Bond.
-
Precursors: 3-Bromo-4-methylbenzoic acid (or ester) + Piperidine.[1]
-
Methodology: Buchwald-Hartwig Amination.[6]
Figure 1: Retrosynthetic disconnection showing the convergence of the aryl halide and amine fragments.
Experimental Protocol: Buchwald-Hartwig Coupling
Expert Insight: Direct coupling on the free carboxylic acid is possible but often results in catalyst poisoning or varying yields due to salt formation. The Ester Route (coupling on the methyl ester followed by hydrolysis) is the industry standard for high reliability.
Step 1: Esterification (If starting from Acid)
If commercially available Methyl 3-bromo-4-methylbenzoate is used, skip to 3.2.[1]
-
Dissolve 3-bromo-4-methylbenzoic acid in Methanol (0.5 M).
-
Add catalytic
(5 mol%). -
Reflux for 4 hours.
-
Concentrate and neutralize to obtain the methyl ester.
Step 2: C-N Cross-Coupling (The Critical Step)
This protocol utilizes XPhos , a bulky biaryl phosphine ligand designed to overcome the steric hindrance of the ortho-methyl group.
Reagents:
-
Substrate: Methyl 3-bromo-4-methylbenzoate (1.0 equiv)
-
Amine: Piperidine (1.2 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)₂ -
Ligand: XPhos or BINAP (4-6 mol%)
-
Base:
(2.0 equiv) - Preferred over NaOtBu to avoid ester transesterification/hydrolysis issues.[1] -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]
Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Charging: Add the aryl bromide,
, XPhos, and . -
Purge: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Amine: Add degassed Toluene via syringe, followed by Piperidine.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide spot (high Rf) should disappear; a fluorescent amine spot (lower Rf) will appear.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Step 3: Ester Hydrolysis[1]
-
Dissolve the coupled ester in THF/Water (3:1).[6]
-
Add LiOH (3.0 equiv).[6]
-
Stir at 50°C for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 4. The zwitterionic product often precipitates. If not, extract with DCM/Isopropanol (3:1).
Mechanism of Action (Catalytic Cycle)[1]
Understanding the mechanism is vital for troubleshooting. The Reductive Elimination step is the rate-determining step in this sterically crowded system.[1]
Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the regeneration of the Pd(0) species.[1]
Applications in Drug Discovery[1]
This scaffold serves as a "conformational lock." In many kinase inhibitors, flat aniline rings bind to the hinge region. By introducing the ortho-methyl and the bulky piperidine:
-
Twisted Conformation: The molecule adopts a non-planar geometry, which can improve selectivity by fitting into specific hydrophobic pockets that reject flat inhibitors.
-
Solubility: The basic nitrogen (though weakly basic) improves aqueous solubility compared to a bi-aryl system.
References
-
Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Topics in Current Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]
-
PubChem Compound Summary. "3-(piperidin-1-yl)benzoic acid derivatives." National Center for Biotechnology Information. [1]
-
BenchChem Protocols. "Buchwald-Hartwig Amination General Procedures."
Sources
- 1. 159691-33-5|4-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Aryl piperidine, 9f | C20H21N3O4 | CID 44236974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(piperidin-1-yl)benzoic acid (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. N-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)-4-piperidin-1-ylpiperidine-1-carboxamide | C20H28N4O2S | CID 3241667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
